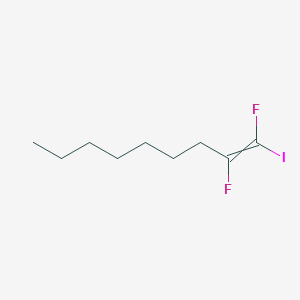
1,2-Difluoro-1-iodonon-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-1-iodonon-1-ene: is an organic compound characterized by the presence of fluorine and iodine atoms attached to a nonene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Difluoro-1-iodonon-1-ene can be synthesized through several methods. One common approach involves the halogenation of nonene derivatives. For instance, the reaction of 1-iodonon-1-ene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires an inert atmosphere and controlled temperature conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,2-Difluoro-1-iodonon-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different substituted nonene derivatives.
Addition Reactions: The double bond in the nonene backbone can participate in addition reactions with electrophiles, such as hydrogen halides or halogens, resulting in the formation of dihaloalkanes.
Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding epoxides or reduced to yield alkanes.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Addition Reactions: Hydrogen halides (e.g., HCl, HBr) or halogens (e.g., Br2, Cl2) in the presence of catalysts or under UV light.
Oxidation and Reduction Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for epoxidation and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products:
- Substituted nonene derivatives
- Dihaloalkanes
- Epoxides
- Alkanes
Scientific Research Applications
Chemistry: 1,2-Difluoro-1-iodonon-1-ene is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of fluorinated pharmaceuticals. Fluorine atoms can enhance the metabolic stability and bioavailability of drug molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers can improve their thermal and chemical resistance.
Mechanism of Action
The mechanism of action of 1,2-difluoro-1-iodonon-1-ene involves its interaction with various molecular targets. The fluorine atoms can form strong bonds with carbon, influencing the compound’s reactivity and stability. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond in the nonene backbone allows for addition reactions, making the compound versatile in chemical synthesis.
Comparison with Similar Compounds
1,2-Difluoroethene: A simpler fluorinated alkene with similar reactivity but a shorter carbon chain.
1-Iodo-2-fluoropropane: Another halogenated compound with different substitution patterns and reactivity.
1,2-Diiodonon-1-ene: A compound with two iodine atoms, exhibiting different reactivity due to the absence of fluorine.
Uniqueness: 1,2-Difluoro-1-iodonon-1-ene is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The combination of these halogens allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry.
Properties
CAS No. |
101823-35-2 |
|---|---|
Molecular Formula |
C9H15F2I |
Molecular Weight |
288.12 g/mol |
IUPAC Name |
1,2-difluoro-1-iodonon-1-ene |
InChI |
InChI=1S/C9H15F2I/c1-2-3-4-5-6-7-8(10)9(11)12/h2-7H2,1H3 |
InChI Key |
ZNOCKOBGIDNHMR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=C(F)I)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethenyl{[methoxy(dimethyl)silyl]methyl}dimethylsilane](/img/structure/B14344794.png)

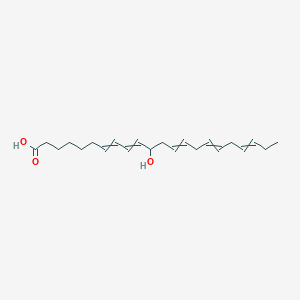
![5-{[2-(2-Ethoxyethoxy)ethoxy]methyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14344818.png)
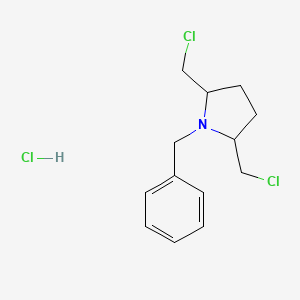

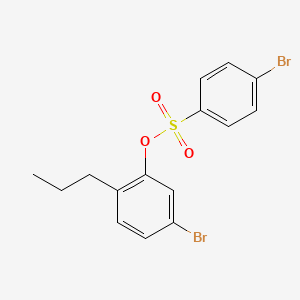
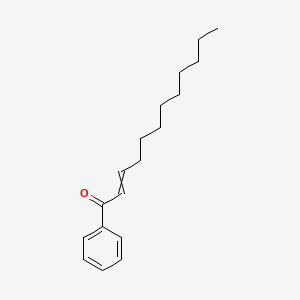

![Dimethyl 2-[(4-methoxyphenyl)methylidene]butanedioate](/img/structure/B14344857.png)
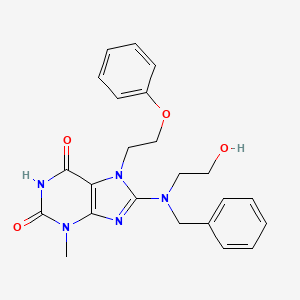

![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)

